molecular formula C9H8BrNO4 B6207856 4-bromo-2,6-dimethyl-3-nitrobenzoic acid CAS No. 2694725-28-3

4-bromo-2,6-dimethyl-3-nitrobenzoic acid

Cat. No.: B6207856
CAS No.: 2694725-28-3
M. Wt: 274.1
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Description

4-Bromo-2,6-dimethyl-3-nitrobenzoic acid is a substituted benzoic acid derivative with a bromine atom at position 4, methyl groups at positions 2 and 6, and a nitro group at position 3. Its molecular formula is C₉H₈BrNO₄, and its molecular weight is approximately 290.07 g/mol. The compound's structure combines electron-withdrawing (nitro, bromo) and electron-donating (methyl) groups, influencing its acidity, solubility, and reactivity.

Properties

CAS No.

2694725-28-3

Molecular Formula

C9H8BrNO4

Molecular Weight

274.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-bromo-2,6-dimethyl-3-nitrobenzoic acid can be synthesized through a multi-step process involving the bromination, nitration, and methylation of benzoic acid derivatives. One common method involves the nitration of 4-bromomethylbenzoic acid using fuming nitric acid . The reaction conditions typically involve maintaining a low temperature to control the reaction rate and prevent decomposition.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2,6-dimethyl-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Electrophilic Substitution: The bromine and nitro groups on the benzene ring make it susceptible to further electrophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Bromination: Br2/FeBr3

    Nitration: HNO3/H2SO4

    Reduction: Hydrogenation using Pd/C

    Coupling: Boron reagents and palladium catalysts

Major Products Formed

    Amino Derivatives: Reduction of the nitro group.

    Substituted Benzoic Acids: Through electrophilic substitution and coupling reactions.

Scientific Research Applications

4-bromo-2,6-dimethyl-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: Investigated for its role in drug development and as a precursor for pharmacologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-2,6-dimethyl-3-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and methyl groups influence the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

4-Bromo-2,6-dimethylbenzoic Acid

  • Molecular Formula : C₉H₉BrO₂
  • Molecular Weight : 229.07 g/mol
  • Substituents : Bromo (C4), methyl (C2, C6).
  • Key Differences: Absence of the nitro group reduces acidity (estimated pKa ~2.8 vs. ~1.5 for the target compound).
  • Applications : Primarily used as an intermediate in organic synthesis, where steric effects are leveraged to direct regioselectivity .

4-Bromo-2,6-dinitrobenzoic Acid

  • Molecular Formula : C₇H₃BrN₂O₆
  • Molecular Weight : 291.01 g/mol
  • Substituents : Bromo (C4), nitro (C2, C6).
  • Key Differences : Two nitro groups drastically increase acidity (pKa ~0.8) and reduce solubility in polar solvents. The absence of methyl groups lowers steric hindrance, facilitating nucleophilic aromatic substitution reactions.
  • Synthesis Challenges : Dinitration requires controlled conditions to avoid over-nitration or decomposition .

4-Bromo-3-chlorobenzoic Acid

  • Molecular Formula : C₇H₄BrClO₂
  • Molecular Weight : 235.47 g/mol
  • Substituents : Bromo (C4), chloro (C3).
  • Key Differences : Chloro’s moderate electron-withdrawing effect results in intermediate acidity (pKa ~2.3). The lack of nitro and methyl groups simplifies synthesis but limits applications in high-acidity environments .

4-Bromo-2,6-difluorobenzoic Acid

  • Molecular Formula : C₇H₃BrF₂O₂
  • Molecular Weight : 237.00 g/mol
  • Substituents : Bromo (C4), fluoro (C2, C6).
  • Key Differences : Fluorine’s strong electron-withdrawing nature enhances acidity (pKa ~1.2) but introduces challenges in synthesis due to fluorine’s reactivity. Smaller substituent size reduces steric effects compared to methyl groups .

Data Table: Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Estimated pKa Melting Point (°C) Solubility in Water
4-Bromo-2,6-dimethyl-3-nitrobenzoic acid C₉H₈BrNO₄ 290.07 4-Br, 2,6-CH₃, 3-NO₂ ~1.5 180–182 Low
4-Bromo-2,6-dimethylbenzoic acid C₉H₉BrO₂ 229.07 4-Br, 2,6-CH₃ ~2.8 165–167 Moderate
4-Bromo-2,6-dinitrobenzoic acid C₇H₃BrN₂O₆ 291.01 4-Br, 2,6-NO₂ ~0.8 195–197 Very Low
4-Bromo-3-chlorobenzoic acid C₇H₄BrClO₂ 235.47 4-Br, 3-Cl ~2.3 158–160 Moderate
4-Bromo-2,6-difluorobenzoic acid C₇H₃BrF₂O₂ 237.00 4-Br, 2,6-F ~1.2 170–172 Low

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